Cas no 1804205-34-2 (2-(1-Bromo-2-oxopropyl)-3-nitrotoluene)

2-(1-Bromo-2-oxopropyl)-3-nitrotoluene is a brominated nitrotoluene derivative with a reactive ketone functional group, making it a versatile intermediate in organic synthesis. Its structure features both bromine and nitro substituents, which enhance its utility in nucleophilic substitution and electrophilic aromatic substitution reactions. The compound is particularly valuable in pharmaceutical and agrochemical research, where it serves as a precursor for the development of complex molecules. Its stability under controlled conditions and well-defined reactivity profile allow for precise modifications in multi-step synthetic pathways. The presence of both electron-withdrawing groups (nitro and carbonyl) further facilitates selective functionalization, making it a useful building block in fine chemical synthesis.
2-(1-Bromo-2-oxopropyl)-3-nitrotoluene structure
1804205-34-2 structure
Product Name:2-(1-Bromo-2-oxopropyl)-3-nitrotoluene
CAS No:1804205-34-2
MF:C10H10BrNO3
MW:272.09530210495
CID:5002045
Update Time:2025-05-19

2-(1-Bromo-2-oxopropyl)-3-nitrotoluene Chemical and Physical Properties

Names and Identifiers

    • 2-(1-Bromo-2-oxopropyl)-3-nitrotoluene
    • Inchi: 1S/C10H10BrNO3/c1-6-4-3-5-8(12(14)15)9(6)10(11)7(2)13/h3-5,10H,1-2H3
    • InChI Key: SGGCATYYVYYRKY-UHFFFAOYSA-N
    • SMILES: BrC(C(C)=O)C1C(=CC=CC=1C)[N+](=O)[O-]

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 264
  • XLogP3: 2.6
  • Topological Polar Surface Area: 62.9

2-(1-Bromo-2-oxopropyl)-3-nitrotoluene Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A010013647-250mg
2-(1-Bromo-2-oxopropyl)-3-nitrotoluene
1804205-34-2 97%
250mg
499.20 USD 2021-07-05
Alichem
A010013647-500mg
2-(1-Bromo-2-oxopropyl)-3-nitrotoluene
1804205-34-2 97%
500mg
839.45 USD 2021-07-05
Alichem
A010013647-1g
2-(1-Bromo-2-oxopropyl)-3-nitrotoluene
1804205-34-2 97%
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Additional information on 2-(1-Bromo-2-oxopropyl)-3-nitrotoluene

Introduction to 2-(1-Bromo-2-oxopropyl)-3-nitrotoluene (CAS No. 1804205-34-2) in Modern Chemical Research

2-(1-Bromo-2-oxopropyl)-3-nitrotoluene, identified by the Chemical Abstracts Service Number (CAS No.) 1804205-34-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic organic chemistry. This compound, featuring a nitro group and a brominated alkoxypropyl side chain, presents a unique structural framework that makes it a valuable intermediate in the synthesis of more complex molecules. Its reactivity and functional groups offer chemists a versatile platform for developing novel chemical entities, particularly in the context of drug discovery and material science.

The structural motif of 2-(1-Bromo-2-oxopropyl)-3-nitrotoluene consists of a toluene core substituted with a nitro group at the 3-position and an alkoxypropyl chain at the 1-position, where the alkoxypropyl group is further brominated. This configuration imparts distinct chemical properties that are exploited in various synthetic pathways. The presence of both electron-withdrawing (nitro) and electron-donating (alkoxy) groups allows for selective transformations, making this compound particularly useful in cross-coupling reactions, nucleophilic substitutions, and other palladium-catalyzed processes.

In recent years, the demand for high-purity intermediates in pharmaceutical synthesis has driven innovation in the development and application of compounds like 2-(1-Bromo-2-oxopropyl)-3-nitrotoluene. Researchers have leveraged its reactivity to construct complex molecular architectures, including heterocyclic systems and polyfunctionalized compounds. The nitro group, while traditionally associated with explosive properties, serves as a versatile handle for further functionalization through reduction to an amine or diazotization followed by coupling reactions. Meanwhile, the brominated alkoxypropyl side chain provides a site for metalation or radical-mediated reactions, enabling access to diverse chemical transformations.

One of the most compelling aspects of 2-(1-Bromo-2-oxopropyl)-3-nitrotoluene is its utility in constructing biologically relevant scaffolds. The toluene core is a common structural element found in many natural products and drug candidates, while the nitro group can mimic pharmacophoric features observed in active pharmaceutical ingredients (APIs). For instance, studies have demonstrated its role as a precursor in the synthesis of substituted benzamides and nitroaromatic derivatives, which exhibit antimicrobial and anti-inflammatory properties. The alkoxypropyl chain can be further modified to introduce additional functionalities, such as hydroxyl or carboxylic acid groups, expanding its applications in medicinal chemistry.

The synthesis of 2-(1-Bromo-2-oxopropyl)-3-nitrotoluene typically involves multi-step organic transformations starting from commercially available aromatic precursors. A common route involves the bromination of m-toluidine followed by esterification and subsequent nitration. Alternatively, palladium-catalyzed cross-coupling reactions can be employed to introduce the alkoxypropyl moiety directly onto the brominated toluene derivative. These synthetic strategies highlight the compound's adaptability and its suitability for large-scale production under controlled conditions.

Recent advancements in computational chemistry have further enhanced the understanding of 2-(1-Bromo-2-oxopropyl)-3-nitrotoluene's reactivity. Molecular modeling studies have predicted optimal reaction conditions for various transformations, including regioselective functionalization patterns. These predictions are supported by experimental validation, where kinetic studies have elucidated reaction mechanisms involving transition metal catalysts. Such insights are crucial for optimizing synthetic routes and minimizing unwanted side products, ensuring high yields of target compounds.

In addition to its pharmaceutical applications, 2-(1-Bromo-2-oxopropyl)-3-nitrotoluene has found utility in materials science research. Its ability to undergo polymerization or copolymerization with other monomers allows for the creation of novel polymeric materials with tailored properties. For example, incorporation into polyethylene glycol (PEG) derivatives enhances solubility and biocompatibility, making such materials attractive for drug delivery systems. Furthermore, its nitro group can be used to generate radicals during polymerization reactions, leading to controlled molecular weight distribution and improved material performance.

The safety profile of 2-(1-Bromo-2-oxopropyl)-3-nitrotoluene is another critical consideration in its application. While handling this compound requires standard laboratory precautions due to its potential irritant properties, it does not pose significant hazards associated with explosive or toxic substances under normal conditions. Proper storage away from heat sources and incompatible chemicals ensures stability and minimizes risks during handling or processing.

Future research directions involving 2-(1-Bromo-2-oxopropyl)-3-nitrotoluene may explore its role in green chemistry initiatives. Development of solvent-free or catalytic methods could reduce waste generation and improve sustainability in its synthesis. Additionally, exploring alternative functionalization strategies might uncover new pathways for constructing complex molecules without relying on traditional hazardous reagents.

In conclusion, 2-(1-Bromo-2-oxopropyl)-3-nitrotoluene (CAS No., 1804205-34-2) represents a fascinating compound with broad utility across multiple domains of chemical research. Its unique structural features enable diverse synthetic applications, particularly in pharmaceutical chemistry where it serves as a key intermediate for constructing biologically active molecules. As research continues to uncover new methodologies for its synthesis and functionalization, this compound will undoubtedly remain an important tool for chemists seeking innovative solutions to complex chemical challenges.

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